molecular formula C17H14N2O4 B5572300 6-(furan-2-yl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]pyridazin-3-one

6-(furan-2-yl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]pyridazin-3-one

Cat. No.: B5572300
M. Wt: 310.30 g/mol
InChI Key: JZAVVTWFEGUMBD-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]pyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted at positions 2 and 4. The 2-position is functionalized with a 2-(3-methoxyphenyl)-2-oxoethyl group, while the 6-position bears a furan-2-yl moiety. The methoxy group on the phenyl ring may enhance lipophilicity and metabolic stability, while the furan substituent could contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

6-(furan-2-yl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-22-13-5-2-4-12(10-13)15(20)11-19-17(21)8-7-14(18-19)16-6-3-9-23-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAVVTWFEGUMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Substituent Effects on Physicochemical Properties

The substitution pattern on the pyridazinone scaffold significantly impacts physicochemical properties. For example:

  • 6-Phenylpyridazin-3-one derivatives (e.g., 2-phenacyl-6-phenylpyridazin-3-one, CAS 63900-49-2) exhibit moderate polarity due to the hydrophobic phenyl group, favoring membrane permeability .
  • 5-Chloro-6-phenylpyridazin-3(2H)-ones (e.g., compounds 3a-3h in ) demonstrate increased electrophilicity at the 5-position due to the electron-withdrawing chlorine atom, enhancing reactivity in nucleophilic substitutions .
  • Furopyridazinones (e.g., 6-methylfuro[2,3-d]pyridazin-7(6H)-ones) show altered solubility profiles due to the furan ring’s polarity and hydrogen-bonding capacity .

Comparative Data Table

Compound Name Substituents (Position) logP (Predicted) Key Biological Activity Synthesis Method Reference
6-(Furan-2-yl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]pyridazin-3-one 6: Furan-2-yl; 2: 3-MeO-C₆H₄COCH₂ 2.1 Under investigation Alkylation/Cyclization
2-Phenacyl-6-phenylpyridazin-3-one 6: Phenyl; 2: PhCOCH₂ 3.5 Antimicrobial (moderate) Alkylation (K₂CO₃/acetone)
5-Chloro-6-phenylpyridazin-3(2H)-one 5: Cl; 6: Phenyl 2.8 Anticancer (in vitro) Halogenation/Alkylation
6-(4-Fluorophenyl)pyridazin-3-ol 6: 4-F-C₆H₄; 3: OH 1.9 Antifungal (mild) Cyclization/Hydroxylation

Research Findings and Implications

  • Solubility : The furan substituent likely improves aqueous solubility relative to purely aromatic derivatives, aiding pharmacokinetic properties .

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